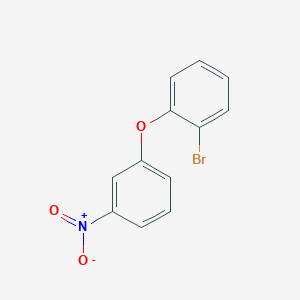
1-Bromo-2-(3-nitrophenoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-2-(3-nitrophenoxy)benzene can be synthesized through a multi-step process involving the bromination and nitration of benzene derivatives. The typical synthetic route includes:
Bromination: Benzene is brominated using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to form bromobenzene.
Nitration: Bromobenzene is then nitrated using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group, resulting in 1-bromo-3-nitrobenzene.
Phenoxy Substitution: Finally, the nitro group is substituted with a phenoxy group through a nucleophilic aromatic substitution reaction, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination and nitration processes, followed by purification steps to isolate the desired compound. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-(3-nitrophenoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, to form carboxylic acids.
Common Reagents and Conditions
Bromination: Br2/FeBr3
Nitration: HNO3/H2SO4
Reduction: H2/Pd-C
Oxidation: KMnO4 or other strong oxidizing agents
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 1-Bromo-2-(3-aminophenoxy)benzene
Oxidation: Carboxylic acids at the benzylic position
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(3-nitrophenoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(3-nitrophenoxy)benzene involves its interaction with various molecular targets and pathways. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, influencing the compound’s reactivity and interactions with other molecules. The phenoxy group can also engage in hydrogen bonding and π-π interactions, further affecting the compound’s behavior in different environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-2-(4-nitrophenoxy)benzene
- 1-Bromo-3-(4-nitrophenoxy)benzene
- 1-Bromo-4-nitrobenzene
Uniqueness
Compared to similar compounds, it may exhibit different reactivity patterns and interactions with other molecules, making it valuable for specific research and industrial purposes .
Eigenschaften
CAS-Nummer |
86607-75-2 |
|---|---|
Molekularformel |
C12H8BrNO3 |
Molekulargewicht |
294.10 g/mol |
IUPAC-Name |
1-bromo-2-(3-nitrophenoxy)benzene |
InChI |
InChI=1S/C12H8BrNO3/c13-11-6-1-2-7-12(11)17-10-5-3-4-9(8-10)14(15)16/h1-8H |
InChI-Schlüssel |
GMKLINBXZJSRKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)OC2=CC=CC(=C2)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


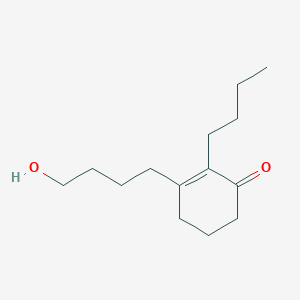
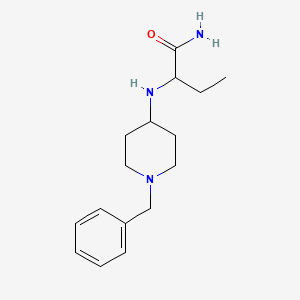
![5,6-Bis(chloromethylidene)bicyclo[2.2.2]octan-2-one](/img/structure/B14417988.png)
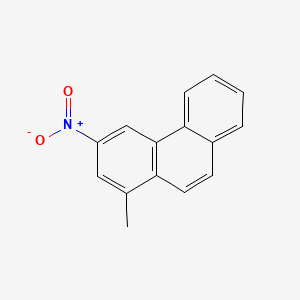
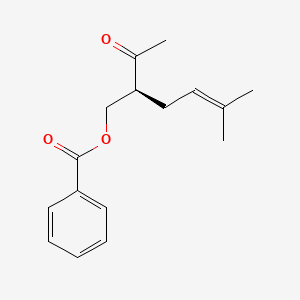
![5-([1,1'-Biphenyl]-4-yl)-2-(4-bromophenyl)-1,3-oxazole](/img/structure/B14418000.png)
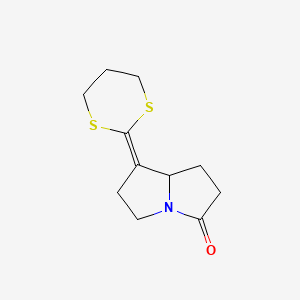
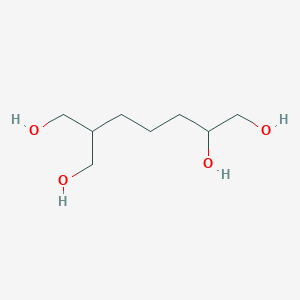
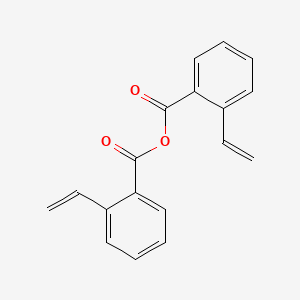
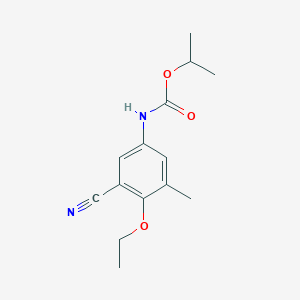
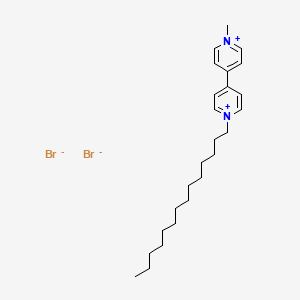

![1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenesulfonyl]benzene](/img/structure/B14418038.png)
![3-[(Ethoxymethoxy)methyl]heptane](/img/structure/B14418041.png)
